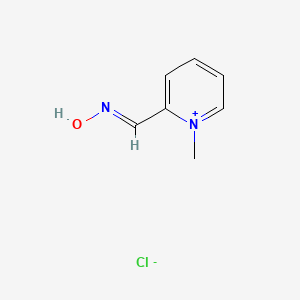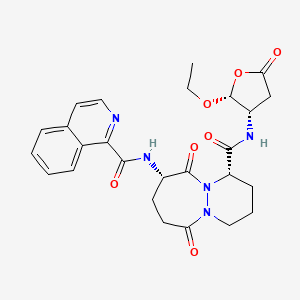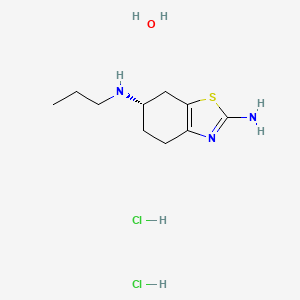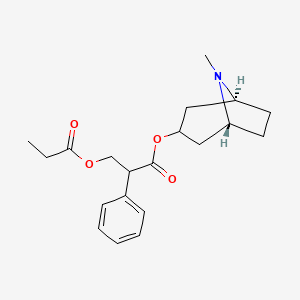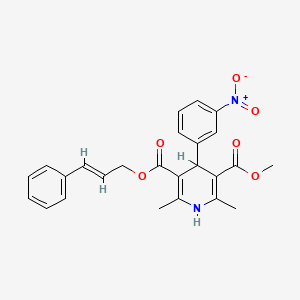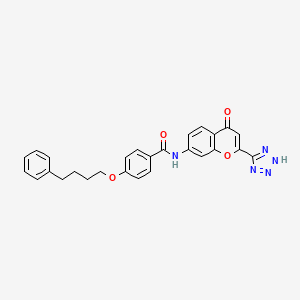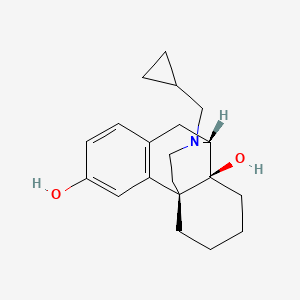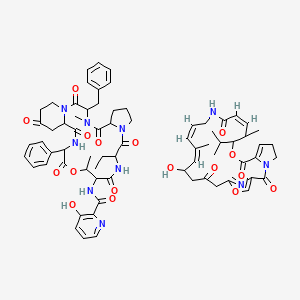
Virginiamicina
Descripción general
Descripción
Streptomyces virginiae. This compound is part of the streptogramin group of antibiotics and is used to treat infections caused by gram-positive bacteria. Additionally, it is employed as a growth promoter in livestock, including cattle, swine, and poultry .
Aplicaciones Científicas De Investigación
Virginiamycin Factor S has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclic peptides.
Biology: It serves as a tool to investigate the mechanisms of protein synthesis inhibition in bacteria.
Medicine: It is used to develop new antibiotics and to study antibiotic resistance mechanisms.
Industry: It is employed as a feed additive to promote growth in livestock and to prevent microbial contamination in ethanol production
Mecanismo De Acción
Virginiamycin Factor S exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis. This action prevents the formation of peptide bonds between amino acids, effectively halting the elongation of the peptide chain. The compound targets the 60S ribosomal protein L37 in humans .
Similar Compounds:
Pristinamycin: Another streptogramin antibiotic with a similar mechanism of action.
Quinupristin/Dalfopristin: A combination antibiotic that also targets the 50S ribosomal subunit.
Mikamycin: A cyclic peptide antibiotic with structural similarities to virginiamycin
Uniqueness: Virginiamycin Factor S is unique due to its specific combination with Virginiamycin Factor M, which enhances its antimicrobial activity through a synergistic effect. This combination is particularly effective against gram-positive bacteria and is widely used in both medical and industrial applications .
Safety and Hazards
Direcciones Futuras
Several control mechanisms acting in concert underpin β-branching programming . Furthermore, variations in this control – whether natural or by design – open up avenues for diversifying polyketide structures towards high-value derivatives . A concise route to virginiamycin M2 has been reported, which is believed to enable access to unexplored structural diversity and may serve as a useful tool to improve the therapeutic potential of the streptogramin class of antibiotics .
Análisis Bioquímico
Biochemical Properties
This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . Virginiamycin M1 has proven to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus .
Cellular Effects
Virginiamycin M1 is known to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus . It inhibits peptide elongation by blocking the formation of a peptide bond between the growing peptide chain and aminoacyl-tRNA .
Molecular Mechanism
The molecular mechanism of action of Virginiamycin involves the inhibition of peptide elongation. This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA .
Dosage Effects in Animal Models
In a study involving broiler chickens, it was found that chickens fed 400 mg/kg of plant extracts had significantly higher average body weights at day 28 compared to the control group . The feed-to-meat ratios over days 15–42 were also lower . This suggests that Virginiamycin may have a positive effect on growth performance in animal models at certain dosages.
Metabolic Pathways
Virginiamycin M1 is known to inhibit peptide elongation by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This suggests that Virginiamycin may play a role in protein synthesis pathways.
Transport and Distribution
Given its role in inhibiting peptide elongation at the ribosome , it can be inferred that Virginiamycin likely interacts with cellular transport mechanisms that enable it to reach the ribosome.
Subcellular Localization
Here, it acts to inhibit peptide elongation, a key step in protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Virginiamycin Factor S is typically produced through fermentation processes involving Streptomyces virginiae. The production process can be scaled up using high-yield strains and optimized fermentation conditions. For instance, the strain Streptomyces virginiae VKM Ac-2738D has been used in fed-batch fermentation with the addition of synthetic adsorbing resins to enhance yield .
Industrial Production Methods: Industrial production involves cultivating the Streptomyces virginiae strain in large fermenters. The antibiotic is then adsorbed onto resins such as Diaion® HP21, which simplifies the recovery process. The antibiotic is eluted using solvents like acetone, methylene chloride, or alcohols, and the eluate is concentrated under vacuum to obtain the dry product .
Análisis De Reacciones Químicas
Types of Reactions: Virginiamycin Factor S undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Propiedades
IUPAC Name |
N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTQIFVKRXBCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H84N10O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow solid; [Merck Index] | |
| Record name | Virginiamycin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1244 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |
| Record name | VIRGINIAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish-yellow powder | |
CAS RN |
11006-76-1 | |
| Record name | Virginiamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIRGINIAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115-120 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |
| Record name | VIRGINIAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of virginiamycin, and how does this interaction lead to its antibiotic activity?
A1: Virginiamycin targets bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis [, , , ]. This interaction disrupts the elongation of polypeptide chains by primarily affecting the peptidyl transferase center [].
Q2: How does virginiamycin M enhance the binding of virginiamycin S to ribosomes?
A2: Virginiamycin M binding to ribosomes induces a conformational change in the 50S subunit, specifically reducing the accessibility of the virginiamycin S binding site []. This alteration leads to a decrease in the dissociation rate of virginiamycin S, thereby enhancing its overall binding affinity [].
Q3: Does virginiamycin affect nucleic acid synthesis in bacteria?
A3: While virginiamycin's primary target is bacterial ribosomes, its inhibition of protein synthesis indirectly impacts nucleic acid metabolism [, ]. The synthesis of 23S ribosomal RNA (rRNA) is specifically inhibited, and the methylation and metabolic stability of rRNA are also affected [, ].
Q4: What types of molecules make up the virginiamycin complex?
A4: Virginiamycin consists of two main components: a macrocyclic lactone containing a peptide portion, and cyclodepsipeptides [].
Q5: Which part of the virginiamycin S molecule is responsible for its intrinsic fluorescence?
A5: The 3-hydroxypicolinyl residue of virginiamycin S contributes to its intrinsic fluorescence, a property utilized in various studies to investigate its binding kinetics [, ].
Q6: Is virginiamycin stable in the rumen, and does long-term exposure lead to microbial adaptation?
A6: While virginiamycin demonstrates some level of stability in the rumen, long-term exposure can lead to microbial adaptation, potentially reducing its effectiveness [, ]. This adaptation was observed in sheep receiving barley supplemented with virginiamycin over extended periods [].
Q7: Does virginiamycin exhibit any catalytic properties?
A7: The provided research articles primarily focus on the antibiotic properties of virginiamycin. There is no evidence suggesting that it functions as a catalyst in any known biological reactions.
Q8: Have computational methods been applied to understand virginiamycin's mode of action or to design derivatives?
A8: While the provided research predates widespread use of computational chemistry in drug discovery, fluorescence energy transfer experiments have been utilized to map the binding site of virginiamycin S on the bacterial ribosome [].
Q9: Are there any specific formulation strategies mentioned for improving the stability, solubility, or bioavailability of virginiamycin?
A10: One study describes the development of a virginiamycin microemulsion, aiming to enhance its practicality of administration and potentially improve its antibacterial effectiveness [].
Q10: What information is available regarding the environmental impact of virginiamycin?
A11: Research indicates that virginiamycin undergoes biodegradation in soil, with a half-life ranging from 87 to 173 days depending on the soil type []. This suggests that it does not persist indefinitely in the environment.
Q11: Are there any details available regarding the absorption, distribution, metabolism, and excretion of virginiamycin in animals?
A12: One study examined the depletion of virginiamycin residues in the milk of dairy cows treated with the antibiotic []. The study concluded that milk from treated cows could be considered safe for human consumption after a zero-day withdrawal period [].
Q12: Has virginiamycin been investigated for its efficacy in controlling periodontal disease in cattle?
A13: Yes, research demonstrates that virginiamycin effectively controls and prevents gingivitis and necrotizing gingivitis in cattle [, ]. Daily administration of virginiamycin significantly reduced the occurrence of these periodontal diseases compared to a control group [].
Q13: Does virginiamycin resistance confer cross-resistance to other antibiotics?
A15: Yes, cross-resistance between virginiamycin and quinupristin-dalfopristin, another streptogramin antibiotic, has been observed []. This cross-resistance is a concern for the treatment of multidrug-resistant Enterococcus faecium infections [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







